propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15757763
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3 |
|---|---|
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine |
| Standard InChI | InChI=1S/C10H19N3/c1-3-6-11-9-10-5-7-12-13(10)8-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
| Standard InChI Key | IJWGRKKTHTXLIV-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CC=NN1CCC |
Introduction
Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. These compounds have gained significant attention in medicinal and synthetic chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The specific compound, propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, incorporates a propyl group attached to a pyrazole ring and an amine functional group. Its structural features suggest potential applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Synthesis
The synthesis of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves:
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Formation of the Pyrazole Ring:
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Starting with hydrazine derivatives and β-diketones under acidic or basic conditions to form the pyrazole core.
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Attachment of the Propyl Group:
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Alkylation reactions are employed to introduce the propyl substituent at the nitrogen atom of the pyrazole ring.
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Introduction of the Methylamine Group:
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Functionalization at the 5-position of the pyrazole ring using formaldehyde or other methylating agents, followed by amination.
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This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity.
Potential Applications
Research Gaps and Future Directions
Although pyrazoles are well-studied, specific research on propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is sparse. Future investigations should focus on:
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Biological Testing:
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Screening for antimicrobial, antiviral, and anticancer activities.
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Mechanistic Studies:
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Understanding how this compound interacts with biological targets at the molecular level.
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Derivatization:
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Synthesizing analogs with modified substituents to enhance activity or reduce toxicity.
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Pharmacokinetics and Toxicology:
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Evaluating its metabolic stability and safety profile in vivo.
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